2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid
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Overview
Description
2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid is a complex organic compound featuring a pyrrolopyridine core substituted with a methoxy group, a triazole ring, and an oxoacetic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
Mechanism of Action
Target of Action
It’s known that compounds with 1,2,4-triazole and indole derivatives have been found to have various biological activities . They can form hydrogen bonds with different targets, improving pharmacokinetics, pharmacological, and toxicological properties .
Mode of Action
It’s known that 1,2,4-triazole derivatives can interact with various biological targets due to their ability to form hydrogen bonds . Indole derivatives are also known to play a significant role in cell biology .
Biochemical Pathways
It’s known that indole derivatives can affect various biological pathways, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
It’s known that the presence of the 1,2,4-triazole ring and indole derivatives in a compound can improve its pharmacokinetics .
Result of Action
It’s known that 1,2,4-triazole derivatives have shown cytotoxic activities against various tumor cell lines . Indole derivatives have also shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid typically involves multiple steps:
Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted pyridine and an appropriate cyclizing agent.
Introduction of the Triazole Ring: The triazole ring is introduced via a click chemistry reaction, typically involving the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Methoxylation: The methoxy group is introduced through a methylation reaction using a methylating agent like dimethyl sulfate or methyl iodide.
Attachment of the Oxoacetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the triazole ring or the oxoacetic acid moiety, potentially converting them into their respective alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as thiols, amines, or halides under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines by interfering with cellular processes.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to target specific molecular pathways makes it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like 1,2,4-triazole itself or its derivatives share the triazole ring but differ in other substituents.
Pyrrolopyridine Derivatives: Compounds with a pyrrolopyridine core but different substituents, such as different alkyl or aryl groups.
Uniqueness
What sets 2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of both a triazole ring and a pyrrolopyridine core allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent.
This detailed overview highlights the significance of this compound in various fields, from synthetic chemistry to potential medical applications
Properties
IUPAC Name |
2-[4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O4/c1-6-16-5-18(17-6)12-10-9(8(22-2)4-15-12)7(3-14-10)11(19)13(20)21/h3-5,14H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHBPAXZVTUKID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=N1)C2=NC=C(C3=C2NC=C3C(=O)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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